8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Description
Propriétés
IUPAC Name |
8-bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2S2/c1-6-5-22-12(14-6)21-4-3-18-7-8(15-10(18)13)17(2)11(20)16-9(7)19/h5H,3-4H2,1-2H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFEKMWKNARSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione (CAS Number: 476482-18-5) is a synthetic compound belonging to the purine family. It has gained attention in medicinal chemistry due to its potential biological activities, including interactions with purinergic receptors and modulation of various biochemical pathways. This article delves into the compound's biological activity, examining its mechanisms, research findings, and applications.
The molecular formula of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is , with a molecular weight of approximately 402.29 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.9 ± 0.1 g/cm³ |
| LogP | 3.11 |
| Exact Mass | 400.961578 |
This compound features a bromine atom at the 8th position and a thiazole moiety that contributes to its biological activity.
The biological activity of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione primarily involves its interaction with purinergic receptors. The presence of the bromine and methyl groups enhances its binding affinity to these receptors, influencing various cellular processes such as signaling pathways and metabolic reactions.
Interaction with Purinergic Receptors
Purinergic receptors are known to play significant roles in numerous physiological processes including:
- Cellular signaling : Modulating neurotransmission and muscle contraction.
- Inflammatory response : Participating in the immune response.
Research indicates that derivatives of purines can exhibit both agonistic and antagonistic properties towards these receptors, impacting their therapeutic potential.
Antimicrobial Activity
Studies have demonstrated that 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains using standard assays such as the microplate Alamar Blue assay (MABA). The results indicated significant inhibitory effects on certain pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This is attributed to its ability to modulate key signaling pathways involved in tumor growth .
Inhibition of Enzymatic Activity
Inhibitory effects on enzymes such as cyclooxygenase (COX) have been reported, indicating potential anti-inflammatory activity. The selectivity index for COX inhibition suggests that this compound may provide therapeutic benefits in inflammatory diseases while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various purine derivatives included 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of purine derivatives, 8-Bromo-3-methyl-7-[2-(4-methylthiazolylthio)ethyl]purine was shown to induce apoptosis in human cancer cell lines through mitochondrial pathway activation. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Comparaison Avec Des Composés Similaires
Substituent Classification and Molecular Properties
Key Structural and Functional Differences
Electronic Effects: Thiazole (target compound) and thiadiazole () substituents introduce sulfur atoms, which can participate in hydrophobic interactions and moderate hydrogen bonding. Pyrimidine analogs () offer additional nitrogen atoms for polar interactions .
Lipophilicity and Solubility :
- Alkynyl substituents () reduce molecular weight and increase solubility in organic solvents, whereas bulky quinazoline () or thiazole groups (target compound) elevate lipophilicity, impacting bioavailability .
Biological Activity: Compounds with pyrimidine-thioethyl groups () have shown selectivity in kinase inhibition assays due to their ability to mimic ATP’s purine binding .
Q & A
Q. What are the optimal synthetic conditions for 8-bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione?
Methodological Answer: The synthesis involves coupling a substituted purine core with a thiazole-containing sidechain. Key parameters include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions (e.g., hydrolysis of the thiazole moiety) .
- Catalyst selection : Use anhydrous potassium carbonate in dimethylformamide (DMF) to deprotonate the thiol group and facilitate alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- Elemental analysis : Verify stoichiometry (C, H, N, S) to rule out solvent residues .
- UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~260 nm) for structural consistency with purine derivatives .
Advanced Research Questions
Q. How can this compound be utilized in aryl halide informer libraries for reaction screening?
Methodological Answer: As a brominated purine derivative, it serves as a diagnostic substrate in high-throughput reaction screens :
- Cross-coupling reactions : Test Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination to evaluate catalytic efficiency and functional group tolerance .
- Data triangulation : Compare yields and selectivity across diverse conditions (e.g., solvent polarity, ligand systems) to identify optimal parameters .
Q. What mechanistic insights can be gained from studying nucleophilic substitutions at the 8-bromo position?
Methodological Answer:
Q. How to resolve contradictions in solubility data across different experimental reports?
Methodological Answer:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. How to address discrepancies in NMR spectral assignments for the thiazole and purine moieties?
Methodological Answer:
Q. What strategies optimize regioselectivity in derivatization reactions involving the purine core?
Methodological Answer:
Q. How does the thiazole moiety influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
Q. What comparative advantages does this compound offer over structurally related purine derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
